molecular formula C4H3ClMgS B14645873 Magnesium, chloro-2-thienyl- CAS No. 52770-33-9

Magnesium, chloro-2-thienyl-

Cat. No.: B14645873
CAS No.: 52770-33-9
M. Wt: 142.89 g/mol
InChI Key: XAKZWHICHMEKEU-UHFFFAOYSA-M
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Description

Magnesium, chloro-2-thienyl- is a compound that features a magnesium atom bonded to a chloro-2-thienyl group This compound is part of the broader class of organomagnesium compounds, which are known for their reactivity and utility in various chemical reactions The chloro-2-thienyl group is derived from thiophene, a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium, chloro-2-thienyl- typically involves the reaction of a chloro-2-thienyl halide with magnesium metal in the presence of a suitable solvent, such as tetrahydrofuran (THF). This reaction is a type of Grignard reaction, which is widely used to form carbon-magnesium bonds. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen.

Industrial Production Methods

On an industrial scale, the production of magnesium, chloro-2-thienyl- follows similar principles but is optimized for larger quantities. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure controls to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Magnesium, chloro-2-thienyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form thiolates or other reduced sulfur-containing species.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolates and other reduced sulfur species.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Magnesium, chloro-2-thienyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of magnesium, chloro-2-thienyl- involves the formation of a reactive intermediate, which can then participate in various chemical reactions. The magnesium atom acts as a Lewis acid, facilitating the nucleophilic attack on the chloro-2-thienyl group. This reactivity is harnessed in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium, bromo-2-thienyl-
  • Magnesium, iodo-2-thienyl-
  • Magnesium, chloro-3-thienyl-

Uniqueness

Magnesium, chloro-2-thienyl- is unique due to its specific reactivity profile, which is influenced by the position of the chloro group on the thiophene ring. This positional isomerism can lead to different reactivity and selectivity in chemical reactions, making it a valuable compound for targeted synthetic applications.

Properties

CAS No.

52770-33-9

Molecular Formula

C4H3ClMgS

Molecular Weight

142.89 g/mol

IUPAC Name

magnesium;2H-thiophen-2-ide;chloride

InChI

InChI=1S/C4H3S.ClH.Mg/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1

InChI Key

XAKZWHICHMEKEU-UHFFFAOYSA-M

Canonical SMILES

C1=CS[C-]=C1.[Mg+2].[Cl-]

Origin of Product

United States

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